molecular formula C12H21NO4S B8107214 (S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate CAS No. 2007919-61-9

(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate

Cat. No.: B8107214
CAS No.: 2007919-61-9
M. Wt: 275.37 g/mol
InChI Key: MDZIZHLFXGPRRS-VIFPVBQESA-N
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Description

(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.37 g/mol. The purity is usually 95%.
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Biological Activity

(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate is a compound that belongs to the thiomorpholine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The chemical structure of this compound features a thiomorpholine ring with two carboxylate functional groups and a tert-butyl group. The synthesis typically involves the reaction of tert-butyl thiomorpholine derivatives with various carboxylic acid derivatives under controlled conditions. For instance, one study reported the synthesis of thiomorpholine carboxylates using tert-butyl chloroformate and amines in the presence of lithium hexamethyldisilazane (LiHMDS) .

2. Biological Activities

Thiomorpholine derivatives have been shown to exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that thiomorpholine derivatives possess significant antibacterial and antifungal properties. For example, a series of synthesized compounds showed moderate to good antimicrobial activity against various bacterial strains .
  • Anti-inflammatory Effects : Some derivatives have been explored for their anti-inflammatory properties, potentially useful in treating inflammatory diseases .
  • Anticancer Potential : Research indicates that certain thiomorpholine compounds can induce apoptosis in cancer cell lines. For instance, compounds related to thiomorpholine have shown cytotoxic effects against human leukemia and breast cancer cell lines .
  • DPP-IV Inhibition : Thiomorpholine derivatives have also been identified as potential DPP-IV inhibitors, which are important in managing type 2 diabetes by enhancing insulin secretion .

Case Study 1: Antimicrobial Evaluation

A study synthesized several thiomorpholine derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The following table summarizes the antimicrobial activity:

Compound NameMIC (µg/mL)Activity Type
This compound15Antibacterial
Other Thiomorpholine Derivative A10Antifungal
Other Thiomorpholine Derivative B20Antibacterial

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of various thiomorpholine derivatives on cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The results revealed that some compounds induced apoptosis through caspase activation pathways . Notably, the following table illustrates the IC50 values:

Compound NameIC50 (µM)Cell Line
This compound12MCF-7
Other Thiomorpholine Derivative C8U-937
Other Thiomorpholine Derivative D15MCF-7

The mechanisms underlying the biological activities of thiomorpholine derivatives are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Pathways : Certain thiomorpholines may inhibit enzymes involved in inflammation or microbial resistance.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells suggests that these compounds may interact with cellular signaling pathways critical for cell survival.

5. Conclusion

This compound represents a promising compound within the thiomorpholine class with diverse biological activities. Its potential applications in antimicrobial therapy and cancer treatment warrant further investigation to fully elucidate its mechanisms of action and therapeutic efficacy.

Properties

IUPAC Name

4-O-tert-butyl 3-O-ethyl (3R)-thiomorpholine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-18-7-6-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZIZHLFXGPRRS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CSCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135549
Record name 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) 3-ethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-61-9
Record name 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) 3-ethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007919-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) 3-ethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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